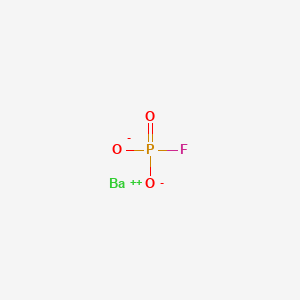

Barium fluorophosphate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

15600-53-0 |

|---|---|

分子式 |

BaFO3P |

分子量 |

235.30 g/mol |

IUPAC 名称 |

barium(2+);fluoro-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/Ba.FH2O3P/c;1-5(2,3)4/h;(H2,2,3,4)/q+2;/p-2 |

InChI 键 |

QNHNZAMKMLIQRR-UHFFFAOYSA-L |

规范 SMILES |

[O-]P(=O)([O-])F.[Ba+2] |

相关CAS编号 |

15181-43-8 (Parent) |

产品来源 |

United States |

Overview of Barium Fluorophosphate in Advanced Materials Science and Research

Contextualization within Mixed-Anion Compounds and Multifunctional Materials

The unique characteristics of barium fluorophosphate (B79755) are best understood by first placing it within the category of mixed-anion compounds. These materials are inorganic solids that contain more than one type of anion (negatively charged ion). rsc.org Unlike simpler compounds like oxides or fluorides, which contain only one anionic species, mixed-anion compounds incorporate a combination, such as oxides and fluorides, or in this case, fluoride (B91410) and phosphate (B84403) groups. rsc.org The presence of different anions within the same crystal lattice can lead to novel structural arrangements and physical properties that are not attainable in single-anion systems. researchgate.net The monofluorophosphate ion (PO3F²⁻) itself, which is central to the structure of barium fluorophosphate, is a classic example of a mixed-anion group, combining fluorine and oxygen around a central phosphorus atom. wikipedia.org

This mixed-anion nature directly contributes to this compound's identity as a multifunctional material. Multifunctional materials are engineered to possess two or more distinct properties or functions. rsc.org this compound, for instance, exhibits both notable luminescent properties and excellent biocompatibility. ontosight.ai This duality allows it to be a candidate for applications that require both optical performance and safe interaction with biological systems, such as in biomedical imaging or specialized bioceramics. ontosight.ai The synergy between its constituent anions gives rise to a versatile platform that researchers can modify and tune for specific, complex applications.

Historical Perspectives and Evolution of Research on this compound Systems

Research into this compound systems evolved from separate, well-established fields of study. For decades, simple fluorides like barium fluoride (BaF₂) have been known for their broad optical transparency and radiation resistance, making them staples in the optics industry. samaterials.comwikipedia.org Similarly, phosphate-based materials have a long history of use in glasses, ceramics, and biomedical applications. researchgate.net The conceptual leap was to combine these functionalities into a single, more complex compound.

The scientific journey began with the synthesis and characterization of the monofluorophosphate anion (PO3F²⁻) itself in the early 20th century. wikipedia.org Early attempts to synthesize fluorophosphate compounds were often challenging, facing issues with the high volatility of fluorine at elevated temperatures and the tendency of the fluorophosphate ion to hydrolyze, or break down in the presence of water. researchgate.netoup.com

Initial research into fluorophosphate materials focused heavily on the creation of specialty glasses. Scientists found that mixing metal fluorides and phosphates could produce glasses with low melting points and unique optical properties. wikipedia.org The evolution of synthesis methods from basic melt-quenching to more controlled techniques like solid-state reactions and hydrothermal synthesis was crucial. ontosight.ai These advancements allowed for the creation of purer, more stable this compound materials, paving the way for more detailed investigations into their structural and functional properties. Over time, the research focus has expanded from fundamental glass science to the targeted design of this compound materials doped with other elements to enhance specific properties for advanced technological applications. isroset.orgusp.br

Current Research Frontiers and Significance of this compound in Emerging Technologies

Today, this compound is at the center of several cutting-edge research areas, primarily due to the tunability of its optical and physical properties. A major frontier is its use in solid-state lasers and photonic devices. usp.br Scientists are actively doping this compound glasses with various rare-earth ions, such as Neodymium (Nd³⁺), Samarium (Sm³⁺), and Thulium (Tm³⁺), to create materials that can efficiently emit light at specific wavelengths. isroset.orgfrontiersin.orgresearchgate.net These doped materials are being developed for applications including optical amplifiers for telecommunications and high-power lasers. researchgate.net

In the realm of biomedical technology, the inherent biocompatibility and non-toxic nature of this compound make it a significant material. ontosight.ai It is being explored for use in reinforcing dental and orthopedic implants and as a component in advanced bioceramics. ontosight.ai A particularly novel application is in the field of radiation dosimetry for cancer treatment. Samarium-doped fluorophosphate glass has been successfully used to measure the complex, high-gradient dose distributions required for an advanced radiotherapy technique known as microbeam radiation therapy (MRT). usask.ca

Furthermore, building on the known properties of its constituent, barium fluoride, research is exploring the use of this compound in radiation-hardened optical components for aerospace applications and as scintillators for detecting high-energy particles like X-rays and gamma rays. samaterials.comnanografi.com The ability to synthesize the material as a pure powder or as a specialty glass allows for its adaptation into various forms, from optical lenses to coatings and composite materials. ontosight.ailoradchemical.com

Data Tables

Table 1: General Properties of this compound

| Property | Value/Description | Reference(s) |

| Chemical Formula | BaPO₃F | ontosight.ainih.gov |

| Compound Class | Fluorophosphate, Mixed-Anion Compound | ontosight.airsc.org |

| Crystal Structure | Typically Orthorhombic | ontosight.ai |

| Key Properties | Luminescent, Biocompatible, Non-toxic | ontosight.ai |

| Synthesis Methods | Solid-state reaction, Hydrothermal synthesis | ontosight.ai |

Table 2: Research Findings on Doped this compound and Related Glass Systems

| Host Material System | Dopant Ion(s) | Key Research Finding/Application | Reference(s) |

| Barium Phosphate Glass | Nd³⁺ | Strong near-infrared luminescence at 1.06 µm for laser applications. | isroset.org |

| Fluorophosphate Glass | Sm³⁺ | Used for high-resolution dosimetry in microbeam radiation therapy by tracking the conversion of Sm³⁺ to Sm²⁺ after x-ray exposure. | usask.ca |

| Gallium Tellurite Glass with BaF₂ | Tm³⁺ | Addition of BaF₂ improves 1.8 µm emission properties for potential 2.0 µm laser applications. | frontiersin.org |

| Barium-Alumino-Metaphosphate Glass | Nd³⁺ | Investigated for luminescence properties, with quenching observed at higher Nd³⁺ concentrations due to energy transfer. | acs.org |

| Sodium Barium Metaphosphate Glass | Sm³⁺ | Studied for luminescent characteristics for reddish-orange light applications. | researchgate.net |

Crystallographic and Structural Elucidation of Barium Fluorophosphate Compounds

Advanced X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) is a cornerstone technique for investigating the crystalline structure of materials, providing fundamental information on phase composition, lattice parameters, and atomic arrangements. anton-paar.comwikipedia.org

Powder X-ray diffraction (PXRD) is a primary method for identifying crystalline phases and determining their unit cell dimensions from polycrystalline samples. anton-paar.com For barium monofluorophosphate, PXRD analysis of material prepared by fast precipitation methods revealed an orthorhombic crystal system. nih.gov This polycrystalline form is isotypic with the mineral baryte (BaSO4), where the sulfate (B86663) (SO₄²⁻) anions are replaced by isoelectronic fluorophosphate (B79755) (PO₃F²⁻) anions. nih.gov The structure is characterized by a random stacking of layers, leading to disordered PO₃F²⁻ anions within the crystal lattice. nih.gov

The analysis of the diffraction pattern, including peak positions and intensities, allows for the determination of the lattice parameters, which define the size and shape of the unit cell. researchgate.net This phase identification is crucial as it distinguishes the disordered, higher-symmetry structure of the bulk powder from the more ordered structures observed in single crystals. nih.gov

Single-crystal X-ray diffraction (SCXRD) provides the most detailed information about the three-dimensional arrangement of atoms, including bond lengths, angles, and disorder. uhu-ciqso.escreative-biostructure.com For BaPO₃F, single crystals grown using a gel method exhibit a different symmetry from the powder form. nih.gov

SCXRD analysis revealed that these single crystals are monoclinic, with the space group P2₁/c. nih.gov This structure represents a polytype with a maximum degree of order (MDO) and can be described as a two-fold superstructure of the basic baryte-type structure. nih.gov The transition from the disordered orthorhombic structure to the ordered monoclinic one is a classic example of order-disorder (OD) phenomena. nih.gov BaPO₃F can crystallize in a vast number of sequences based on how its layers are stacked. nih.gov

A significant disorder phenomenon observed in BaPO₃F single crystals is twinning, where fragments of a second possible MDO polytype are present, related to the main structure by a mirror operation. nih.gov Such complexities can make structure solution challenging and require careful analysis of the diffraction data. fiveable.me

| Parameter | Polycrystalline Form | Single-Crystal Form |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Symmetry/Space Group | Isotypic with Baryte (Pnma) | P2₁/c |

| Lattice Parameter (a) | - | 11.3105(7) Å |

| Lattice Parameter (b) | - | 8.6934(5) Å |

| Lattice Parameter (c) | - | 9.2231(4) Å |

| Lattice Parameter (β) | 90° | 127.819(3)° |

| Unit Cell Content (Z) | - | 4 |

| Structural Feature | Disordered PO₃F²⁻ anions; random layer stacking | Ordered PO₃F²⁻ anions; superstructure; twinning observed |

Rietveld refinement is a powerful computational method used to analyze powder diffraction data. byu.edu It involves fitting the entire experimental diffraction pattern with a calculated model that includes structural parameters (like atomic positions and lattice parameters) and instrumental factors. usna.edu This technique is particularly valuable for complex materials where diffraction peaks overlap significantly, a common issue in lower-symmetry or disordered structures. byu.edu

For BaPO₃F, the presence of stacking faults and disorder in the polycrystalline material makes Rietveld refinement an essential tool for extracting precise structural information from its powder pattern. nih.govbyu.edu The method allows for the refinement of lattice parameters, atomic coordinates, and site occupancies, providing a detailed structural model even when single crystals are not available. crystalimpact.com By refining the structural model against the powder data, one can quantify the nature of the disordered PO₃F²⁻ anions that are characteristic of the orthorhombic phase. nih.govcrystalimpact.com

Neutron Diffraction Analysis for Light Atom Localization and Magnetic Structures

Neutron diffraction is a complementary technique to XRD. Because neutrons scatter off atomic nuclei rather than electrons, they are particularly effective for locating light atoms, such as fluorine, in the presence of heavy atoms like barium. pnas.orggovinfo.gov This makes the technique highly suitable for studying the detailed structure of the PO₃F²⁻ anion within the this compound lattice.

While extensive neutron diffraction studies on crystalline BaPO₃F are not widely reported, investigations on related fluorophosphate glasses containing barium demonstrate the utility of the technique. iaea.org In these studies, neutron diffraction helped determine partial coordination numbers for Al-F and P-O pairs, confirming the presence of AlF₆ octahedra and PO₄ tetrahedra as key structural units. iaea.org This indicates that neutron diffraction can provide critical information about the short-range order and coordination environments in fluorophosphate systems. For crystalline BaPO₃F, neutron diffraction would be invaluable for precisely determining the P-F bond orientation and investigating any magnetic ordering if paramagnetic ions were introduced into the structure. govinfo.gov

Local Structure Probing via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific atomic nuclei. Solid-state NMR, particularly with magic angle spinning (MAS), provides detailed information about atomic connectivity and structure in crystalline and amorphous materials.

¹⁹F MAS NMR is exceptionally sensitive to the local environment of fluorine atoms. In the study of BaPO₃F, solid-state ¹⁹F NMR spectra provide direct evidence for the structural model derived from diffraction methods. nih.gov

Investigations of polycrystalline BaPO₃F using ¹⁹F MAS NMR at high magnetic fields resolved resonances from two distinct fluorine sites. nih.gov This finding is in perfect agreement with the local symmetry described in the order-disorder (OD) model of the crystal structure. nih.gov The analysis of these NMR spectra allows for the determination of key parameters that characterize the fluorine environments, such as the chemical shift anisotropy (CSA) and the ¹J(P-F) coupling constant, which describes the interaction between the phosphorus and fluorine nuclei within the fluorophosphate anion. nih.gov These results confirm that the fluorine atoms occupy two chemically different positions within the disordered structure, providing a layer of validation to the structural model that diffraction alone cannot offer. nih.gov

³¹P MAS NMR Characterization of Phosphate (B84403) Anion Coordination

Solid-state Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local structure of amorphous and crystalline materials. In the context of this compound compounds, ³¹P MAS NMR provides specific insights into the coordination environment of the phosphate anions.

In studies of polycrystalline Barium Monofluorophosphate (BaPO₃F), ³¹P MAS NMR spectra, acquired at magnetic fields of 7.05 T and 14.09 T, have been instrumental in resolving resonances from distinct ³¹P sites. This resolution aligns with the local symmetry described by the order-disorder (OD) family to which BaPO₃F belongs. nih.gov The analysis of these spectra allows for the determination of an average set of chemical shift anisotropy parameters for the two distinct ³¹P sites. nih.gov

For fluorophosphate glasses, such as those in the Na-P-O-F system, the introduction of fluorine has a notable effect. Fluorine tends to preferentially replace bridging oxygen on the phosphate tetrahedra. cambridge.org This structural change, however, has little impact on the ³¹P chemical shifts, indicating that the primary coordination of the phosphate group remains largely unchanged. cambridge.org

In more complex barium aluminofluorophosphate glasses, ³¹P MAS NMR reveals the presence of different phosphate structural units. usp.br For instance, in a [80Ba(PO₃)₂ – 20Al(PO₃)₃]₁-x[80BaF₂ – 20AlF₃]x glass system, the spectra can be deconvoluted to identify various Qⁿ species, where 'n' represents the number of bridging oxygen atoms linking phosphate tetrahedra. For a fluorine-free sample (x=0), the broad, asymmetric lineshape can be fitted with multiple Gaussian components corresponding to different Qⁿ environments. usp.br As fluorine is introduced and its concentration increases, the relative intensities and chemical shifts of these components evolve, providing a detailed picture of the changing phosphate network connectivity. usp.br

The chemical shift values obtained from ³¹P MAS NMR are indicative of the types of structural units present. For example, in lithium fluorophosphate glasses, a central line near -23 ppm is characteristic of Q² phosphorus groups. researchgate.net The presence of multiple, resolved peaks in the spectra of scandium-containing fluorophosphate glasses suggests the existence of different phosphate units, which can be assigned to Q¹ and Q⁰ sites based on their chemical shifts. academie-sciences.fr

Interactive Data Table: ³¹P MAS NMR Deconvolution Parameters for a Barium Aluminofluorophosphate Glass System

| Sample (x mol%) | Component 1 (ppm) | Component 2 (ppm) | Component 3 (ppm) |

| 0 | -14.7 | -24.4 | -29.6 |

| 5 | -15.1 | -24.5 | -29.7 |

| 10 | -15.5 | -24.6 | -29.8 |

| 15 | -16.0 | -24.8 | -30.0 |

| 20 | -16.5 | -25.0 | -30.2 |

| 25 | -17.1 | -25.3 | -30.5 |

| 30 | -17.8 | -25.7 | -30.9 |

Note: The data in this table is illustrative, based on the trends described in the source material, to demonstrate the effect of fluorine content on the ³¹P chemical shifts in a barium aluminofluorophosphate glass system. usp.br

²⁷Al, ¹¹B, and Other Relevant Nuclei NMR Studies in Complex this compound Glasses

In addition to ³¹P NMR, the study of other NMR-active nuclei such as ²⁷Al and ¹¹B provides a more complete picture of the structure of complex this compound glasses.

²⁷Al MAS NMR: In barium aluminofluorophosphate glasses, ²⁷Al MAS NMR is crucial for understanding the coordination environment of aluminum. Studies have shown the presence of four-fold (Al(IV)), five-fold (Al(V)), and six-fold (Al(VI)) coordinated aluminum. cambridge.org The relative intensities of the peaks corresponding to these coordination states change with the addition of fluorine and nitrogen. cambridge.org In Na-Al-P-O-F glasses, ²⁷Al NMR has detected only octahedral aluminum sites. cambridge.org

¹⁹F MAS NMR: ¹⁹F MAS NMR provides direct information about the local environment of fluorine in the glass network. In barium aluminofluorophosphate glasses, the ¹⁹F spectra indicate that fluorine is bonded to both barium and aluminum. cambridge.org In Na-Al-P-O-F glasses, a second peak appears in the ¹⁹F NMR spectra, attributed to fluorine bonded to aluminum, in addition to the peak for fluorine bonded to phosphorus. cambridge.org

The combination of these multinuclear NMR techniques offers a comprehensive structural characterization of complex this compound glasses, revealing the interplay between different network formers and modifiers. cambridge.orgusp.br

Defect Chemistry and Non-Stoichiometry in this compound Lattices

The properties of this compound compounds can be significantly influenced by the presence of defects and deviations from ideal stoichiometry.

Ab-initio Calculation of Formation and Migration Energies of Intrinsic Defects

Information on ab-initio calculations of formation and migration energies of intrinsic defects specifically in this compound was not found in the search results. This area represents a gap in the currently available literature.

Identification of Extrinsic Defects Induced by Doping

The intentional introduction of dopants into the this compound lattice creates extrinsic defects, which can be identified and characterized using spectroscopic techniques. researchgate.net Doping with polyvalent ions can lead to the formation of electron and hole centers. researchgate.net For instance, in fluorophosphate glasses, UV irradiation can cause the photoreduction or photooxidation of dopant ions such as Ni²⁺, Pb²⁺, Ag⁺, Co²⁺, Ce³⁺, Fe²⁺, and Mn²⁺. researchgate.net These changes in oxidation state represent the creation of extrinsic defects. The specific nature of the defect (electron or hole trap) depends on the dopant and the glass matrix. researchgate.net

Influence of Dopants on Cationic Sites and Coordination Environments

Dopants introduced into this compound glasses can substitute for barium ions or occupy interstitial sites, thereby influencing the local cationic sites and their coordination environments. The introduction of rare-earth ions like neodymium (Nd³⁺) into this compound glasses can lead to the formation of at least two distinct coordination environments for the activator ion. rudmet.ru This suggests that the dopant ions are not uniformly distributed throughout the glass matrix.

Structural Models and Network Formers/Modifiers in this compound Glasses

The structure of this compound glasses can be described by a network of phosphate tetrahedra, which are modified by the presence of barium ions and other components.

In the binary BaO-P₂O₅ glass system, the structure is primarily composed of phosphate chains. d-nb.info The addition of BaO acts as a network modifier, breaking up the phosphate chains and creating non-bridging oxygens. d-nb.info Thermodynamic models suggest that the structure can be described in terms of stable crystalline phases, with BaO·P₂O₅ (metaphosphate) and BaO·2P₂O₅ (ultraphosphate) being the most significant components in the glass-forming region. d-nb.info

In more complex fluorophosphate glasses, other components also play roles as network formers or modifiers. Aluminum, when present, can act as a network former, participating in the glass network in various coordination states. cambridge.orggoogle.com Boron, in borophosphate glasses, also acts as a network former, typically in BO₃ or BO₄ units. mo-sci.com

Barium ions (Ba²⁺) are classic network modifiers. nsf.gov Their large size and charge lead to the disruption of the phosphate network. google.comnsf.gov Other alkaline earth metal ions can also act as network modifiers, and their effect on the glass structure is related to their ionic radius. nsf.gov Fluorine is a unique component in these glasses. While it can terminate phosphate chains, acting as a modifier, it can also participate in the network by bridging aluminum or other network-forming cations. cambridge.org

Spectroscopic Characterization and Advanced Optical Phenomena in Barium Fluorophosphate

Vibrational Spectroscopy for Molecular and Lattice Dynamics

Vibrational spectroscopy serves as a powerful non-destructive tool for probing the structural characteristics of materials like barium fluorophosphate (B79755). By analyzing the interaction of infrared radiation or inelastically scattered light with the material, detailed information about the vibrational modes of its constituent functional groups and the dynamics of its crystal lattice can be obtained.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the functional groups present. In barium fluorophosphate and related materials, FTIR is instrumental in identifying the vibrational modes associated with phosphate (B84403), fluorophosphate, and, if present as a dopant or component, borate (B1201080) groups.

The phosphate (PO₄³⁻) tetrahedron is the fundamental building block in many phosphate-based materials. Its vibrational modes are well-characterized and serve as a diagnostic tool. The primary absorption bands for phosphate groups typically appear in distinct regions of the mid-infrared spectrum. upi.edu Symmetric and anti-symmetric stretching vibrations of the P-O bonds are generally observed in the 900-1200 cm⁻¹ range. researchgate.net Deformation and rocking modes of the O-P-O bonds give rise to absorption bands at lower wavenumbers, typically between 400 and 700 cm⁻¹. researchgate.net In complex structures, these bands can split or shift due to local symmetry changes and interactions with neighboring cations like barium.

When fluorine is incorporated to form fluorophosphate groups, the symmetry of the phosphate tetrahedron is altered, leading to changes in the FTIR spectrum. The introduction of a P-F bond will introduce new vibrational modes and shift existing phosphate bands. The presence of borate groups, often incorporated to modify the properties of phosphate glasses, can also be identified. Borate exists in trigonal (BO₃) and tetrahedral (BO₄) units, each with characteristic absorption bands that can be distinguished in the spectrum.

Table 1: Typical FTIR Absorption Regions for Functional Groups in Phosphate-Based Materials

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Phosphate (PO₄³⁻) | P-O Anti-symmetric Stretching | 1000 - 1200 |

| Phosphate (PO₄³⁻) | P-O Symmetric Stretching | 900 - 1000 |

| P-O-P Bridge | Asymmetric Stretching | 720 - 960 |

| Phosphate (PO₄³⁻) | O-P-O Bending/Deformation | 400 - 700 |

| Borate (BO₃) | B-O Stretching | 1200 - 1450 |

Note: The exact positions of these bands can vary depending on the specific crystal structure, local chemical environment, and presence of dopants.

For a crystalline material like this compound, group theory can predict the number of Raman-active optical phonon modes based on its space group symmetry. arxiv.org The Raman spectrum consists of a series of peaks, each corresponding to a specific phonon mode. These modes can be broadly categorized into:

External (Lattice) Modes: These occur at low frequencies (typically < 400 cm⁻¹) and involve the motion of the entire polyatomic unit (like the PO₃F⁴⁻ anion) and the Ba²⁺ cations against each other.

Internal Modes: These occur at higher frequencies and correspond to the internal vibrations within the fluorophosphate anionic groups, analogous to the stretching and bending modes seen in FTIR.

The positions, widths, and intensities of the Raman peaks are sensitive to the crystal structure, composition, and any disorder present. aps.org For example, the splitting of degenerate phonon modes can provide insight into the local symmetry and the strength of the crystal field experienced by the vibrating units. By analyzing the polarization of the scattered light, the symmetry of each vibrational mode can be determined, allowing for a more precise assignment of the observed peaks to specific atomic motions within the crystal lattice. researchgate.net This detailed structural information is crucial for understanding the material's physical properties, including its thermal and optical behavior.

Table 2: Representative Raman Peak Assignments in Phosphate-Based Crystals

| Wavenumber Range (cm⁻¹) | Assignment |

|---|---|

| < 400 | Lattice Phonons (External Modes) |

| 400 - 650 | O-P-O and O-P-F Bending Modes (Internal) |

Note: These assignments are generalized. Specific peak positions and their symmetries are highly dependent on the exact crystal structure of this compound.

Luminescence and Scintillation Properties of this compound

This compound serves as an excellent host material for doping with activator ions, particularly rare-earth elements, to produce luminescence. mdpi.com Its low phonon energy and high chemical stability make it a suitable matrix for achieving efficient light emission for applications in lighting, displays, and radiation detection.

Photoluminescence (PL) is the emission of light from a material after it has absorbed photons. In doped this compound, the process typically involves the absorption of energy by the dopant ion (e.g., a rare-earth ion like Eu³⁺, Tb³⁺, or Dy³⁺), which promotes it to an excited electronic state. The ion then relaxes and emits a photon, with the emission wavelength being characteristic of the specific dopant and its electronic transitions. scirp.org

Photoluminescence (PL) Spectroscopy: This technique measures the emission spectrum of the material when excited by a fixed wavelength. The PL spectrum reveals the characteristic emission colors produced by the dopant ions. For instance, Eu³⁺ typically shows sharp red emission lines, while Tb³⁺ exhibits green emission. mdpi.com

Photoluminescence Excitation (PLE) Spectroscopy: This technique involves monitoring the intensity of a specific emission peak while scanning the excitation wavelength. The resulting PLE spectrum identifies which wavelengths of light are most efficiently absorbed by the dopant ion to produce the monitored emission. This information is crucial for selecting appropriate excitation sources (like LEDs or lasers) to maximize the luminescence output.

The luminescence properties, including the emission intensity and color, can be tuned by varying the type and concentration of the dopant ions.

Table 3: Typical Photoluminescence Transitions for Rare-Earth Ions in Host Materials

| Dopant Ion | Excitation Transition (Example) | Emission Transition | Emission Color |

|---|---|---|---|

| Eu³⁺ | ⁷F₀ → ⁵L₆ (~395 nm) | ⁵D₀ → ⁷F₂ | Red |

| Tb³⁺ | ⁷F₆ → ⁵D₃ (~378 nm) | ⁵D₄ → ⁷F₅ | Green |

| Dy³⁺ | ⁶H₁₅/₂ → ⁴I₁₃/₂ (~350 nm) | ⁴F₉/₂ → ⁶H₁₃/₂ | Yellow |

Note: The exact peak positions are influenced by the crystal field of the this compound host.

Once a rare-earth ion in the this compound host is promoted to an excited state, it can return to the ground state through two competing pathways: radiative and non-radiative transitions. researchgate.net

Radiative Transitions: The ion relaxes by emitting a photon. The probability of this process is determined by the nature of the electronic states involved. The f-f transitions within rare-earth ions are often parity-forbidden electric dipole transitions, but they gain intensity due to the mixing of opposite-parity wavefunctions caused by the asymmetric crystal field of the host lattice. researchgate.net

Non-radiative Transitions: The excitation energy is dissipated as heat into the crystal lattice in the form of phonons (lattice vibrations). mdpi.com This process, known as multiphonon relaxation, is more probable when the energy gap between the excited state and the next lower-lying state is small. The rate of multiphonon relaxation is highly dependent on the phonon energy of the host material. This compound is considered a favorable host because it generally possesses low maximum phonon energies, which reduces the probability of non-radiative transitions and thus enhances the luminescence efficiency (quantum yield). When the energy gap is large enough that it would require the simultaneous emission of many phonons to bridge it, radiative transitions become the dominant de-excitation pathway. mdpi.com

Judd-Ofelt (J-O) theory is a powerful theoretical framework used to analyze the intensities of the absorption and emission spectra of rare-earth ions in solids. nasa.gov It allows for the calculation of key spectroscopic and radiative properties that are difficult to measure directly. mdpi.com The theory is based on a set of three phenomenological intensity parameters, Ωλ (where λ = 2, 4, 6), which are determined by fitting the experimental absorption spectra. doi.org

These J-O parameters provide valuable insight into the local environment of the rare-earth ion:

Ω₂: This parameter is highly sensitive to the asymmetry and covalency of the bond between the rare-earth ion and the surrounding ligands. A higher Ω₂ value typically indicates a more asymmetric local environment and greater covalent character.

Ω₄ and Ω₆: These parameters are more related to the bulk properties of the host material, such as its rigidity and viscosity, and are less sensitive to specific changes in the local coordination environment.

Once the Ωλ parameters are determined, they can be used to calculate several crucial radiative properties for the excited states of the rare-earth ion, including:

Spontaneous Emission Probability (Aᵣ): The rate at which an ion in an excited state will spontaneously decay to a lower state via photon emission.

Branching Ratio (βᵣ): The relative probability that an excited state will decay to a specific lower state, which helps predict the relative intensities of different emission lines. researchgate.net

Radiative Lifetime (τᵣ): The theoretical lifetime of an excited state if only radiative decay occurs. By comparing this with the experimentally measured lifetime, the quantum efficiency of the luminescence can be determined.

J-O analysis is therefore an essential tool for evaluating the potential of rare-earth doped this compound as a laser medium or phosphor material and for understanding the fundamental interactions between the dopant ion and the host lattice. researchgate.net

Table 4: Example of Judd-Ofelt Parameters and Calculated Radiative Properties for Nd³⁺ in a Fluorophosphate Glass

| Property | Value |

|---|---|

| J-O Intensity Parameters | |

| Ω₂ (× 10⁻²⁰ cm²) | 3.50 |

| Ω₄ (× 10⁻²⁰ cm²) | 4.20 |

| Ω₆ (× 10⁻²⁰ cm²) | 4.80 |

| Calculated Radiative Properties for ⁴F₃/₂ → ⁴I₁₁/₂ Transition | |

| Transition Probability, Aᵣ (s⁻¹) | 1850 |

| Branching Ratio, βᵣ (%) | 55.0 |

| Radiative Lifetime, τᵣ (µs) | 450 |

Note: These values are representative and are adapted from studies on similar fluorophosphate glass systems. Actual values will vary for this compound.

Thermally Stimulated Luminescence (TSL) and Crystallization Dynamics in this compound Systems

Thermally stimulated luminescence (TSL), or thermoluminescence (TL), is a key area of study for understanding the energy storage and release properties of materials, particularly in the context of radiation dosimetry and spectral conversion. In this compound glass systems, the incorporation of fluoride (B91410) compounds, such as sodium fluoride (NaF), into a barium borate glass matrix has been shown to enhance the luminescent signal. Research indicates the presence of a continuous trap distribution responsible for this improved luminescence, with a particularly strong signal observed in glasses containing 20% NaF. mdpi.com

The crystallization dynamics of this compound glasses are intricately linked to their composition and thermal history. Differential thermal analysis (DTA) is a common technique used to study the crystallization behavior of these glasses. Studies on the AlF₃-MF₂-Ba(PO₃)₂ (where M can be Ca, Mg, Sr, Ba) system have shown that kinetic parameters such as activation energy (E), frequency factor (ν), and Avrami exponent (n) are influenced by the Ba(PO₃)₂ content. researchgate.net As the concentration of Ba(PO₃)₂ increases, these parameters tend to decrease. researchgate.net This change is also associated with a shift in the crystallization mechanism from bulk to surface crystallization. researchgate.net

The addition of NaF to a barium borate glass matrix has been observed to increase the number of nuclei densities, leading to more significant heat release at lower temperatures during DTA experiments. mdpi.com At a concentration of 20% NaF, the appearance of a second crystallization peak suggests a two-step crystallization process involving different crystalline phases. mdpi.com X-ray diffraction (XRD) analysis of heated fluorophosphate glasses has identified the formation of various crystalline phases, including CaAlF₅, SrAlF₅, CaAlF₇, and CaSrAlF₇. researchgate.net Furthermore, the strategic incorporation of NaF can facilitate the formation of BaF₂ nanocrystals within the glass matrix. mdpi.com

The crystallization of BaO·2B₂O₃ glass exhibits a crystallization peak (Tc) at 972 K. The introduction of NaF alters the shape and temperature of this peak. mdpi.com In some multicomponent oxide glasses containing barium, the crystallization process can lead to the precipitation of phases like Ba₂TiSi₂O₈ (fresnoite) and BaTiO₃. nih.gov The microstructure of these glass-ceramics often reveals mulberry-shaped, densely-branching crystallized structures. nih.gov

Fluorescence Lifetime and Quantum Efficiency Determinations

The fluorescence lifetime and quantum efficiency are critical parameters for evaluating the performance of this compound materials in applications such as lasers and optical amplifiers. These properties are significantly influenced by the concentration of dopant ions and the composition of the glass host.

In Tm³⁺-doped fluorophosphate glasses, the fluorescence lifetime is a key indicator of the material's potential as a gain medium. For a fluorophosphate glass with 20 mol% Ba(PO₃)₂, a fluorescence lifetime of 0.406 ms (B15284909) has been reported for the ³F₄ → ³H₆ transition of Tm³⁺, which is considered a high value for this type of glass. researchgate.net The radiative lifetime for this transition was calculated to be 7.2 ms, which is notably longer than that of other host materials, suggesting a lower laser oscillation threshold. researchgate.net

The quantum efficiency, which represents the ratio of emitted photons to absorbed photons, is another crucial metric. For the same Tm³⁺-doped fluorophosphate glass, a quantum efficiency of 76% has been achieved. researchgate.net The Judd-Ofelt theory is a widely used theoretical framework to calculate spectroscopic parameters, including radiative properties. By applying this theory, researchers can determine parameters such as spontaneous emission probability, branching ratios, and radiative lifetimes for various transitions of rare-earth ions doped in fluorophosphate glasses.

The table below summarizes key fluorescence properties of a Tm³⁺-doped fluorophosphate glass.

| Property | Value | Transition | Reference |

| Fluorescence Lifetime | 0.406 ms | ³F₄ → ³H₆ | researchgate.net |

| Radiative Lifetime | 7.2 ms | ³F₄ → ³H₆ | researchgate.net |

| Quantum Efficiency | 76% | - | researchgate.net |

It is important to note that the lifetime of fluorescence can decrease with increasing concentrations of certain co-dopants due to energy transfer processes. For instance, in barium fluorotellurite glasses co-doped with Ho³⁺ and Yb³⁺, the lifetime decreases as the Yb³⁺ concentration increases, which is attributed to efficient energy transfer from Yb³⁺ to Ho³⁺ ions. researchgate.net

Scintillation Mechanisms and Performance in Barium Fluoride and Fluorophosphate Composites

Barium fluoride (BaF₂) is a well-known scintillator, recognized for its exceptionally fast scintillation component, making it suitable for applications requiring high time resolution, such as time-of-flight measurements and positron emission tomography (PET). researchgate.netluxiumsolutions.comadvatech-uk.co.uk The scintillation mechanism in BaF₂ involves two primary emission components: a fast component and a slow component.

The fast component, with a decay time in the sub-nanosecond range (around 600-800 ps), originates from cross-luminescence (CVL). researchgate.netluxiumsolutions.commdpi.com This emission occurs in the ultraviolet (UV) region, with bands centered at approximately 195 nm and 220 nm. luxiumsolutions.com The slow component has a much longer decay time, around 630 ns, and emits at a longer wavelength, centered at 310 nm. luxiumsolutions.commdpi.com This slow emission is attributed to the radiative decay of self-trapped excitons (STEs). mdpi.com

The performance of BaF₂ scintillators is characterized by several key parameters. The total light output is approximately 12 photons per keV of absorbed energy. luxiumsolutions.com When using a quartz photomultiplier tube, about 15% of the detected photoelectrons come from the fast component, while the remaining 85% originate from the slow component for gamma-ray excitation. luxiumsolutions.com The intensity of the fast component is notably stable with temperature variations between -40°C and 25°C. luxiumsolutions.com

To enhance the performance of BaF₂ for specific applications, particularly those requiring fast timing, modifications such as doping are employed. Doping BaF₂ with yttrium (Y), for example, has been shown to effectively suppress the slow scintillation component while preserving a significant portion of the fast component. researchgate.net A large BaF₂:Y crystal (3 at% yttrium) has demonstrated a time resolution of 82.2 ± 2.6 ps in cosmic ray tests and 140.1 ± 3.8 ps in a beam test. researchgate.net

Composite scintillators incorporating BaF₂ are also being developed. These composites can be designed for various purposes, such as large-area imaging or high-efficiency detection of particles like positrons and neutrons. researchgate.netmdpi.com For instance, a composite detector design combines BaF₂ mini-crystals with a hydrogen-containing medium and neutron-absorbing additives. researchgate.net The properties of BaF₂ and its composites are summarized in the table below.

| Property | Barium Fluoride (BaF₂) | Barium Fluoride:Yttrium (BaF₂:Y) |

| Fast Decay Time | ~0.6-0.8 ns mdpi.com | Maintained fast component researchgate.net |

| Slow Decay Time | ~630 ns luxiumsolutions.com | Suppressed slow component researchgate.net |

| Fast Emission Wavelengths | 195 nm, 220 nm luxiumsolutions.com | - |

| Slow Emission Wavelength | 310 nm luxiumsolutions.com | - |

| Time Resolution | ~200 ps (small detectors) luxiumsolutions.com | 82.2 ± 2.6 ps (cosmic ray test) researchgate.net |

Advanced Optical Spectroscopy of this compound Systems

Optical Absorption Edge and Band Gap Determination

The optical absorption edge and band gap are fundamental properties that dictate the transparency range and electronic structure of this compound materials. The absorption edge in the ultraviolet (UV) region is a critical parameter, particularly for applications in deep ultraviolet optics. bohrium.com

The optical band gap (Eg) is the energy difference between the valence band and the conduction band. It can be determined from the analysis of the optical absorption spectrum. A common method for this determination is the Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). shimadzu.comyoutube.com The relationship is given by the Tauc equation: (αhν)^(1/n) = A(hν - Eg), where A is a constant and the exponent n depends on the nature of the electronic transition (n=2 for direct allowed transitions and n=1/2 for indirect allowed transitions).

In fluorophosphate glasses, the composition significantly influences the optical band gap. For instance, in Ca(PO₃)₂–AlF₃–CaF₂–BaF₂–BaO glasses, the band gap energy shows a notable decrease as the O/P ratio increases from 3.6 to 4.0. bohrium.com In copper-containing barium zinc borophosphate glasses, the optical band gap was found to increase from 2.08 to 2.166 eV as the TeO₂ content increased from 5 to 20 mol%. researchgate.net For barium fluoride (BaF₂), experimental and theoretical studies have reported a band gap of around 10.5 eV. rsc.orgresearchgate.net Some studies also indicate an indirect band gap of 10.48 eV for BaF₂. researchgate.net

The Urbach energy (EU) is another important parameter derived from the absorption edge, which is related to the degree of disorder in the glass network. In some borophosphate glass systems, the Urbach energy has been observed to increase with the concentration of certain dopants. researchgate.net

The following table presents reported band gap values for this compound and related materials.

| Material System | Band Gap (Eg) | Method/Transition | Reference |

| Barium Fluoride (BaF₂) Nanoparticles | ~10.5 eV | - | rsc.org |

| Barium Fluoride (BaF₂) Bulk | 10.48 eV | Indirect | researchgate.net |

| Barium Fluoride (BaF₂) Bulk | 10.53 eV | Direct at Γ | researchgate.net |

| Barium Zinc Borophosphate Glass (5 mol% TeO₂) ** | 2.08 eV | - | researchgate.net |

| Barium Zinc Borophosphate Glass (20 mol% TeO₂) ** | 2.166 eV | - | researchgate.net |

Refractive Index and Dispersion Properties in this compound Glasses

The refractive index and dispersion properties are critical for the design and performance of optical components made from this compound glasses. These properties are highly dependent on the glass composition.

The addition of barium metaphosphate (Ba(PO₃)₂) to fluoride glass systems has a marked effect on their optical properties. In an AlF₃–CaF₂–MgF₂–SrF₂–BaF₂ glass system, increasing the Ba(PO₃)₂ content from 0 to 1.5 mol% resulted in an increase in the refractive index (nD) from 1.4070 to 1.4188 and an increase in the partial dispersion (nF–nC) from 0.0038 to 0.0052. researchgate.net Conversely, the Abbe number (νd), which is a measure of the reciprocal of the dispersion, decreased from 107.1 to 80.5. researchgate.net Barium-based fluorophosphate glasses generally exhibit desirable low dispersion (high Abbe number) and a low nonlinear refractive index, making them suitable for high-performance optical applications. bohrium.com

In a series of 0.4MgF₂-0.4BaF₂-0.1Ba(PO₃)₂-0.1Al(PO₃)₃ glasses doped with rare-earth ions, the refractive index was found to increase linearly with the dopant concentration, ranging from 1.5872 to 1.6047. aforesearch.com Interestingly, the Abbe number remained relatively high and independent of the dopant concentration, with values between 65.7 and 68.8. aforesearch.com This combination of a tunable refractive index and a stable, high Abbe number is advantageous for laser host materials. For pure Barium Fluoride (BaF₂), the refractive index is approximately 1.48, and it is known for its low dispersion across a broad wavelength range. refractiveindex.infoglobalopticsuk.com

The dispersion of the refractive index can be analyzed using models such as the Lorentz model, which relates the refractive index to the resonance frequencies of electronic oscillators in the material. bohrium.com The table below summarizes the refractive index and Abbe number for various this compound and related systems.

| Glass System | Refractive Index (nD) | Abbe Number (νd) | Reference |

| AlF₃–CaF₂–MgF₂–SrF₂–BaF₂ with 0 mol% Ba(PO₃)₂ | 1.4070 | 107.1 | researchgate.net |

| AlF₃–CaF₂–MgF₂–SrF₂–BaF₂ with 1.5 mol% Ba(PO₃)₂ | 1.4188 | 80.5 | researchgate.net |

| 0.4MgF₂-0.4BaF₂-0.1Ba(PO₃)₂-0.1Al(PO₃)₃ (RE-doped) | 1.5872 - 1.6047 | 65.7 - 68.8 | aforesearch.com |

| **Barium Fluoride (BaF₂) ** | ~1.48 | 81.61 | refractiveindex.infoglobalopticsuk.com |

Stimulated Emission Cross-Sections and Optical Gain Coefficient for Laser Applications

The stimulated emission cross-section (σ_em) and the optical gain coefficient are paramount parameters for assessing the potential of this compound materials as gain media for lasers and optical amplifiers. A high stimulated emission cross-section indicates a higher probability of stimulated emission, which is essential for achieving efficient laser operation.

In rare-earth-doped fluorophosphate glasses, these parameters are determined through spectroscopic analysis. The Judd-Ofelt theory is a powerful tool for calculating the radiative properties, which are then used to estimate the stimulated emission cross-section. researchgate.net For Tm³⁺-doped fluorophosphate glass with 20 mol% Ba(PO₃)₂, the stimulated emission cross-section for the ³F₄ → ³H₆ transition has been reported to be 5.5 x 10⁻²¹ cm². researchgate.net This value, combined with the long fluorescence lifetime, contributes to a high gain coefficient.

The optical gain coefficient is a measure of the amplification experienced by light as it propagates through the gain medium. It is directly proportional to the stimulated emission cross-section and the population inversion. For the aforementioned Tm³⁺-doped fluorophosphate glass, a gain coefficient of 3.045 x 10⁻²¹ cm² x ms has been achieved, which is a significant value for this class of materials and suggests its promise for 2 μm laser applications. researchgate.net

The Füchtbauer-Ladenburg (FL) equation is another method used to calculate the stimulated emission cross-section from the fluorescence spectrum. The accuracy of this calculation depends on the precise determination of the radiative lifetime and the shape of the emission band.

The table below presents key laser-related parameters for a Tm³⁺-doped this compound glass.

| Parameter | Value | Transition | Reference |

| Stimulated Emission Cross-Section (σ_em) | 5.5 x 10⁻²¹ cm² | ³F₄ → ³H₆ | researchgate.net |

| Gain Coefficient | 3.045 x 10⁻²¹ cm² x ms | ³F₄ → ³H₆ | researchgate.net |

These favorable spectroscopic properties, particularly the high stimulated emission cross-section and gain coefficient, underscore the potential of this compound glasses as robust and efficient materials for the development of solid-state lasers and optical amplifiers.

Theoretical and Computational Investigations of Barium Fluorophosphate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is instrumental in determining the electronic and bonding properties of crystalline solids, including complex structures like apatites.

For barium fluorophosphate (B79755), which crystallizes in the hexagonal apatite structure, DFT calculations can reveal the distribution of electrons and the nature of the chemical bonds between the barium, fluoride (B91410), phosphate (B84403), and oxygen ions. These calculations typically involve solving the Kohn-Sham equations for the system, which provides the ground-state energy, electron density, and a set of single-electron orbitals and their corresponding energies.

The electronic band structure, a critical output of DFT calculations, describes the ranges of energy that an electron is allowed to have within the crystal, known as energy bands, and the ranges of energy that are forbidden, known as band gaps. For an insulator or semiconductor, the valence band maximum (VBM) and the conduction band minimum (CBM) are of particular interest, as the energy difference between them defines the band gap.

Based on studies of analogous apatite compounds, the electronic structure of barium fluorophosphate is expected to be characterized by a wide, direct band gap, indicative of an insulating material. The top of the valence band would be primarily composed of O 2p orbitals from the phosphate groups, with some contribution from F 2p orbitals. The bottom of the conduction band would likely be dominated by the empty orbitals of the barium cations. The calculated band gap for apatite-like materials typically falls in the range of 4 to 6 eV, though DFT is known to underestimate this value. Advanced techniques, such as hybrid functionals or GW calculations, can provide more accurate predictions.

Table 1: Representative Calculated Electronic Properties for Apatite-Structured Compounds This table presents typical values obtained from DFT calculations for materials with the apatite structure, serving as an estimation for this compound.

| Property | Typical Calculated Value | Primary Contributing Orbitals |

|---|---|---|

| Band Gap (DFT-GGA) | 4.0 - 5.5 eV | VBM: O 2p, F 2p; CBM: Ba orbitals |

| Nature of Band Gap | Direct | At the Γ point of the Brillouin zone |

Analysis of the charge density distribution from DFT calculations provides a visual and quantitative description of the chemical bonding within this compound. By examining the electron density maps, one can distinguish between ionic, covalent, and intermediate bonding types.

In the Ba₅(PO₄)₃F structure, the bonding is expected to be predominantly ionic. Significant charge transfer is anticipated from the barium cations to the phosphate and fluoride anions. The P-O bonds within the phosphate (PO₄)³⁻ tetrahedra, however, will exhibit a strong covalent character due to the sharing of electrons between phosphorus and oxygen atoms. The interaction between the Ba²⁺ ions and the (PO₄)³⁻ and F⁻ anions would be mainly electrostatic. Bader charge analysis is a common method used to partition the charge density and assign atomic charges, which can quantify the degree of ionicity. Studies on similar apatites have confirmed this mixed ionic and covalent bonding nature. nih.gov

Ab-initio Studies of Defect Chemistry (e.g., Formation and Migration Energies of Vacancies and Interstitials)

Ab-initio (or first-principles) calculations are crucial for understanding the defect chemistry of materials, which in turn governs many of their important properties, such as ionic conductivity and optical behavior. researchgate.net These calculations can determine the formation and migration energies of various point defects, including vacancies (missing ions) and interstitials (ions in non-regular lattice sites).

For this compound, the most common intrinsic point defects would be vacancies of Ba²⁺, (PO₄)³⁻, F⁻, and O²⁻ ions. The formation energy of a defect depends on the atomic chemical potentials of the constituent elements, indicating whether the synthesis conditions are rich or poor in a particular component. cornell.edu For instance, under fluorine-rich conditions, the formation of fluorine vacancies would be less favorable.

First-principles calculations on analogous apatites have shown that anion vacancies (like F⁻ or OH⁻) generally have lower formation energies than cation vacancies, making them the more prevalent defects. The migration energy, which is the energy barrier an ion must overcome to move from one lattice site to another, can also be calculated by mapping the potential energy surface. These calculations are fundamental for predicting ionic transport mechanisms and conductivity in this compound.

Table 2: Representative Calculated Defect Formation Energies in Apatite-Structured Compounds This table provides illustrative formation energies for neutral vacancies in analogous apatite materials under typical synthesis conditions. Actual values for Ba₅(PO₄)₃F would require specific calculations.

| Defect Type | Typical Calculated Formation Energy (eV) | Impact on Properties |

|---|---|---|

| Fluorine Vacancy (VF) | 2.0 - 4.0 | Can act as an electron trap; affects optical properties |

| Barium Vacancy (VBa) | 5.0 - 8.0 | Charge compensation mechanisms are critical |

| Oxygen Vacancy (VO) | 3.0 - 6.0 | Can influence luminescence and catalytic activity |

Simulation of Spectroscopic Responses (e.g., Optical Spectra, Vibrational Frequencies)

Computational methods can simulate various spectroscopic properties of this compound, providing a direct comparison with experimental data and aiding in the interpretation of spectra.

The optical properties, such as the dielectric function, absorption coefficient, and refractive index, can be calculated from the electronic band structure. researchgate.netiut.ac.ir The imaginary part of the dielectric function is related to the absorption of photons and can be computed from the transition probabilities between occupied and unoccupied electronic states. For this compound, these calculations would predict a low absorption in the visible range, consistent with its expected nature as a wide-band-gap insulator, with the onset of strong absorption in the ultraviolet region.

The vibrational frequencies corresponding to the normal modes of vibration of the crystal lattice (phonons) can be calculated using methods like density functional perturbation theory (DFPT). The simulated infrared (IR) and Raman spectra can be used to assign the experimentally observed vibrational bands to specific atomic motions. nih.govrsc.org In this compound, the high-frequency modes would be associated with the internal stretching and bending vibrations of the covalent P-O bonds within the phosphate tetrahedra. Lower frequency modes would correspond to the vibrations of the heavier barium ions and the external modes of the phosphate groups. unito.it

Prediction of Phase Stability and Thermodynamic Properties in this compound Systems

First-principles calculations are invaluable for assessing the thermodynamic stability of a compound and predicting its behavior under different conditions of temperature and pressure. The cohesive energy, which is the energy required to separate the crystal into its constituent neutral atoms, is a key indicator of the strength of the bonding in the material. nih.gov For this compound, a large negative cohesive energy would indicate a highly stable structure.

The enthalpy of formation, which is the change in enthalpy during the formation of the compound from its constituent elements in their standard states, can also be calculated. A negative enthalpy of formation signifies that the compound is thermodynamically stable with respect to its elements. By comparing the calculated total energies of different possible crystal structures (polymorphs), the most stable phase at a given condition can be identified. Thermodynamic studies on a range of phosphate apatites have provided a comprehensive understanding of their relative stabilities, which is largely influenced by the nature of the cation and the halide ion. researchgate.netresearchgate.net

Advanced Materials Applications and Functional Properties of Barium Fluorophosphate

Laser Host Materials and Optical Amplifiers

The distinct structural environment of barium fluorophosphate (B79755) glasses makes them excellent host materials for rare-earth ions, which are the active elements in many solid-state laser systems and optical amplifiers. The material's low phonon energy reduces the probability of non-radiative decay, enhancing the quantum efficiency of the luminescent transitions essential for laser action and signal amplification. Furthermore, the presence of phosphate (B84403) in the glass matrix provides multiple coordination sites for rare-earth dopants, allowing for high doping concentrations without significant quenching effects. aforesearch.com

Rare-Earth Doping Strategies for Tunable Laser Systems (e.g., Nd3+, Tm3+, Er3+, Dy3+)

Doping barium fluorophosphate glass with various trivalent rare-earth ions (RE³⁺) allows for the generation of laser light at different wavelengths, enabling the development of versatile and tunable laser systems. The specific choice of dopant dictates the operational wavelength and performance characteristics of the laser.

Neodymium (Nd³⁺): Nd³⁺-doped fluorophosphate glasses are well-suited for high-power laser applications, particularly for the ⁴F₃/₂ → ⁴I₁₁/₂ transition which produces strong near-infrared (NIR) luminescence around 1.06 μm. bohrium.com Research on Nd³⁺ in K–Sr–Al fluorophosphate glasses containing BaF₂ has demonstrated that these materials exhibit a relatively high branching ratio for this laser transition, indicating their suitability for laser development. bohrium.com

Thulium (Tm³⁺): Tm³⁺-doped fluorophosphate glasses are attractive candidates for lasers operating in the 2 μm region, which is useful for medical applications and as a pump source for other lasers. researchgate.net Studies on fluorophosphate glasses with varying Ba(PO₃)₂ content have shown that the composition can be optimized to achieve high gain coefficients and fluorescence lifetimes. For instance, a Tm³⁺-doped glass with 20 mol% Ba(PO₃)₂ exhibited a gain coefficient of 3.045 × 10⁻²¹ cm² × ms (B15284909) and a lifetime of 0.406 ms, which are among the highest values reported for similar glass compositions. researchgate.net

Erbium (Er³⁺): Er³⁺ is a crucial dopant for optical amplifiers used in telecommunications, owing to its ⁴I₁₃/₂ → ⁴I₁₅/₂ transition around the 1.55 μm wavelength, which corresponds to the low-loss window of silica-based optical fibers. aforesearch.comlaser-crylink.com Barium-containing fluorophosphate glasses, such as the MBBA system (MgF₂–BaF₂–Ba(PO₃)₂–Al(PO₃)₃), offer a favorable environment for Er³⁺ ions. aforesearch.com They allow for higher dopant concentrations than many other host materials, enabling the fabrication of shorter, more efficient, and compact fiber amplifiers. aforesearch.com

Dysprosium (Dy³⁺): Dy³⁺-doped fluorophosphate glasses are investigated for their potential in generating white light and for solid-state lasers. Dy³⁺ ions exhibit prominent emission bands in the blue (⁴F₉/₂ → ⁶H₁₅/₂) and yellow (⁴F₉/₂ → ⁶H₁₃/₂) regions. semanticscholar.orgresearchgate.net By carefully selecting the host composition and dopant concentration, the ratio of these emissions can be tuned. Research indicates that these glasses are potential candidates for luminescent components in solid-state white lighting and may serve as an active laser medium. semanticscholar.orgresearchgate.net

| Dopant Ion | Key Transition | Emission Wavelength (approx.) | Primary Application | Notable Research Finding |

|---|---|---|---|---|

| Neodymium (Nd³⁺) | ⁴F₃/₂ → ⁴I₁₁/₂ | 1.06 μm | NIR Lasers | Glasses containing BaF₂ show a high branching ratio for the laser transition, indicating suitability for laser applications. bohrium.com |

| Thulium (Tm³⁺) | ³F₄ → ³H₆ | ~2.0 μm | Mid-IR Lasers, Medical Devices | A glass with 20 mol% Ba(PO₃)₂ achieved a high gain coefficient (3.045 × 10⁻²¹ cm² × ms) and lifetime (0.406 ms). researchgate.net |

| Erbium (Er³⁺) | ⁴I₁₃/₂ → ⁴I₁₅/₂ | ~1.55 μm | Optical Amplifiers (Telecom) | This compound glasses allow for high Er³⁺ concentrations, enabling compact and efficient amplifiers. aforesearch.com |

| Dysprosium (Dy³⁺) | ⁴F₉/₂ → ⁶H₁₃/₂ (Yellow) ⁴F₉/₂ → ⁶H₁₅/₂ (Blue) | ~575 nm ~483 nm | White Light Generation, Visible Lasers | The ratio of yellow-to-blue emission can be tuned, making these glasses promising for solid-state lighting. semanticscholar.orgresearchgate.net |

Optimization of Optical Gain Media for High-Power Lasers

To create high-power laser systems, the optical gain medium must be carefully optimized. For this compound glasses, this involves tailoring the glass composition to enhance the spectroscopic properties of the dopant ions. The combination of fluoride (B91410) and phosphate components offers a unique advantage, as it provides better thermal and chemical stability compared to purely fluoride glasses. aforesearch.com This stability is crucial for managing the heat generated in high-power laser operation.

Key optimization strategies include adjusting the ratio of fluoride to phosphate and modifying the types of metal ions in the glass network. These changes influence the local environment around the rare-earth ions, which in turn affects properties like emission cross-section and fluorescence lifetime. A larger emission cross-section is vital as it directly correlates to higher gain, allowing for more efficient amplification and laser action. aforesearch.com This enables the construction of integrated optical amplifiers and lasers with smaller dimensions but high performance, a critical goal for many modern photonic applications. aforesearch.com

Solid-State Electrolytes and Cathode Materials for Energy Storage Devices

The unique structure of fluorophosphate materials also makes them promising candidates for components in all-solid-state sodium-ion batteries (SIBs). Their robust three-dimensional frameworks can offer stable pathways for ion transport, a critical requirement for both solid-state electrolytes and cathode materials. The development of safe, low-cost, and high-performance SIBs is a significant research focus due to the natural abundance of sodium. sciopen.com

Ionic Conductivity Mechanisms in this compound Systems

In solid-state electrolytes, ionic conductivity occurs through the movement of ions within the solid lattice. In fluorophosphate glass-ceramic systems, this transport is facilitated by the specific crystal structures formed within the amorphous glass matrix. For example, in a (Na₂O + NaF)–TiO₂–B₂O₃–P₂O₅–ZrF₄ (NTBPZ) glass-ceramic, the conductive phase consists of NaTi₂(PO₄)₃ nanocrystals. rsc.orgrsc.org

These crystals possess a structure with spacious channels that provide pathways for sodium ions to move through the material. rsc.org The ionic conductivity is significantly influenced by factors such as the size of these channels, the activation energy for ion hopping, and the resistance at the boundaries between crystalline grains. Research has shown that creating numerous defects in the nanocrystals can lower the activation energy, thereby improving ionic conductivity. rsc.org A fluorophosphate glass-ceramic electrolyte was reported to achieve a room-temperature ionic conductivity as high as 3 × 10⁻⁵ S cm⁻¹ with a low activation energy of 13.9 kJ mol⁻¹, making it a promising material for all-solid-state sodium-ion batteries. rsc.orgrsc.org

Intercalation Chemistry and Electrochemical Performance in Fluorophosphate Cathode Materials (e.g., for Na-ion batteries)

Fluorophosphates are among the most promising classes of cathode materials for SIBs due to their high theoretical capacity and stable operating voltage. acs.org The electrochemical process in these materials is based on intercalation chemistry, where sodium ions are reversibly inserted into and extracted from the host material's crystal structure during the battery's discharge and charge cycles.

Vanadium-based fluorophosphates, such as Na₃V₂(PO₄)₂F₃, have been extensively studied. researchgate.net This material can deliver a reversible capacity corresponding to the transfer of multiple sodium ions, with high voltage plateaus. researchgate.net However, the performance of fluorophosphate cathodes is often limited because not all of the theoretical sodium capacity can be accessed reversibly. acs.orgberkeley.edu This limitation is attributed to a combination of factors, including high voltage requirements for extracting the final sodium ions and a significant drop in sodium ion diffusivity at certain states of charge due to structural ordering. berkeley.edu Despite these challenges, optimization strategies like nanosizing and creating composite materials have led to impressive cycling stability, with some fluorophosphate cathodes retaining 95% of their capacity after 1000 cycles. acs.org

| Material Class | Intercalation Ion | Key Feature | Reported Performance Metric | Challenge |

|---|---|---|---|---|

| NaₓV₂(PO₄)₂F₃ | Na⁺ | High theoretical capacity (~243 mAh/g for 4 e⁻ transfer) | Reversible capacity of ~120 mAh/g with high voltage plateaus. researchgate.net | Only half of the theoretical capacity is typically achieved reversibly. acs.org |

| Na₂FePO₄F | Na⁺ | Lower cost compared to lithium analogues. | Calculated operating voltage around 3.0 V. aip.org | Lower voltage compared to equivalent Li-ion materials. aip.org |

| Optimized Fluorophosphates | Na⁺ | Enhanced cycling stability. | 95% capacity retention after 1000 cycles (nanosized materials). acs.org | Achieving full reversible Na extraction remains difficult. berkeley.edu |

Radiation Detection and Imaging Technologies

This compound-based materials are also being explored for applications in radiation detection and medical imaging. When these materials are doped with specific rare-earth ions, they can function as scintillators—materials that emit visible light when exposed to high-energy radiation like X-rays or gamma rays. This property is the basis for many digital imaging technologies in medicine and industry.

Research into fluorophosphate glasses containing barium, specifically with compositions like 35NaPO₃-30Ba(PO₃)₂-25MgF₂-(10-x)YF₃, has demonstrated their potential as scintillating materials. researchgate.net When doped with ions such as Europium (Eu³⁺) or Dysprosium (Dy³⁺), these glasses exhibit radioluminescence—light emission under X-ray excitation. The intensity of the emitted light correlates with the intensity of the incoming X-rays, making them suitable for X-ray sensing and imaging applications. researchgate.net For instance, Eu³⁺-doped samples show a characteristic red emission, while Dy³⁺-doped ones emit in the green-yellow region. researchgate.net The combination of a relatively high density and efficient luminescence makes these glasses promising for developing new types of scintillators for X-ray radiography. researchgate.net Furthermore, related materials like BaGdF₅ nanoparticles doped with rare-earth ions are being investigated for their ability to convert X-rays into visible or UV light, a process that could enable advanced medical therapies. mdpi.com

Scintillation Detector Development Utilizing Barium Fluoride and Fluorophosphate Composites

Barium fluoride (BaF₂) is a well-established inorganic scintillator known for its exceptionally fast scintillation emission, which is critical for applications requiring high-speed radiation detection and precise timing measurements. berkeleynucleonics.comberkeleynucleonics.comluxiumsolutions.com The material is characterized by two primary emission components: a fast component in the ultraviolet (UV) range with a sub-nanosecond decay time, and a slower component with a decay time of approximately 630 ns. luxiumsolutions.commdpi.com This fast timing capability makes BaF₂ suitable for use in positron emission tomography (PET), time-of-flight (TOF) systems, and high-energy physics research. berkeleynucleonics.comluxiumsolutions.com

Research has focused on developing composite scintillators to enhance detection efficiency while retaining the advantageous properties of the constituent materials. Organic-inorganic composite scintillators, for instance, combine the high stopping power of inorganic particles with the fast decay and flexible manufacturing of an organic matrix. mdpi.com In one study, bulk polystyrene (PS) composite scintillators were prepared with high loading amounts (up to 80 wt%) of inorganic BaF₂ particles. These composites demonstrated a significantly enhanced X-ray-excited luminescence intensity, approximately eight times higher than a commercial pure plastic scintillator. A key finding was that the composite's scintillation pulse retained the fast decay kinetics of the organic matrix, without incorporating the slow-decay component of BaF₂, making it a promising candidate for high-efficiency radiation detection and large-area imaging. mdpi.com

The primary mechanism of inorganic scintillators involves the absorption of an incident photon or particle, which ionizes the medium and creates excited states that immediately emit light. gsi.de While materials like BaF₂ are effective, their light output can be relatively low compared to other scintillators. iaea.org Composite materials seek to address this by combining the high-density, high-Z number characteristics of inorganic materials like barium fluoride with a matrix that can improve light collection or other performance metrics. mdpi.com

Table 1: Scintillation Properties of Barium Fluoride (BaF₂) and Related Composites This table is interactive. Click on the headers to sort the data.

| Property | Barium Fluoride (BaF₂) Crystal | PS-BaF₂ Composite (80 wt%) | Details |

|---|---|---|---|

| Density | 4.88 g/cm³ berkeleynucleonics.com | - | High density contributes to efficient gamma-ray absorption. |

| Primary Emission (Fast) | ~220 nm berkeleynucleonics.com | ~425 nm (from PS matrix) mdpi.com | The composite's emission is shifted to the visible range, matching common photodetectors. mdpi.com |

| Primary Emission (Slow) | ~310 nm berkeleynucleonics.com | Not Observed mdpi.com | The composite successfully suppresses the slow BaF₂ component. mdpi.com |

| Decay Time (Fast) | ~0.8 ns berkeleynucleonics.com | Retains fast decay of organic matrix mdpi.com | Essential for applications requiring high count rates and excellent timing resolution. berkeleynucleonics.commdpi.com |

| Decay Time (Slow) | ~630 ns luxiumsolutions.com | Not applicable mdpi.com | The absence of this slow component is a significant advantage of the composite. mdpi.com |

| Light Output | Low compared to NaI(Tl) iaea.org | X-ray luminescence ~8x higher than pure plastic scintillator mdpi.com | Composites significantly enhance the light yield for better detection efficiency. mdpi.com |

X-ray Storage Phosphors Based on Barium Fluorohalides/Fluorophosphates

Barium fluorohalides doped with divalent europium (Eu²⁺), such as BaFBr:Eu²⁺, are the cornerstone materials for photostimulable phosphor (PSP) plates used in computed radiography (CR). radiologykey.comnih.govquizlet.com These materials have the ability to store a latent image after exposure to X-ray radiation, which can then be read out by photostimulated luminescence (PSL). radiologycafe.comdntb.gov.ua

The process begins when X-ray photons are absorbed by the phosphor crystals, leading to the creation of electron-hole pairs. nih.gov These electrons are then trapped at specific sites or defects within the crystal lattice, forming a latent image that is proportional to the intensity of the incident X-rays. radiologykey.comnih.gov This stored energy is stable for hours, though some signal decay begins immediately after exposure. radiologykey.com

To retrieve the image, the PSP plate is scanned with a focused laser beam, typically a HeNe laser. researchgate.net The laser light provides sufficient energy to excite the trapped electrons, allowing them to recombine with the holes. This recombination energy is transferred to the Eu²⁺ activator ions, which then release it as blue light (luminescence). nih.govresearchgate.net This emitted light is collected by a photomultiplier tube, converted into an electrical signal, and digitized to form the final image. radiologykey.com The ability of materials like BaFBr:Eu²⁺ to store X-ray energy efficiently and release it upon stimulation is fundamental to the operation of CR systems in medical imaging. nih.gov While these powdered phosphor plates are effective, a limiting factor for spatial resolution is the scattering of the stimulation light within the turbid phosphor layer. osti.gov

Table 2: Characteristics of Barium Fluorohalide-Based X-ray Storage Phosphors This table is interactive. Click on the headers to sort the data.

| Parameter | Description | Typical Material | Research Findings |

|---|---|---|---|

| Mechanism | Photostimulated Luminescence (PSL) nih.gov | BaFBr:Eu²⁺ nih.govresearchgate.net | X-rays create trapped electrons in the crystal lattice, forming a latent image. radiologykey.com |

| Image Readout | Stimulation with a laser (e.g., HeNe) releases the stored energy as light. researchgate.net | BaFBr:Eu²⁺ researchgate.net | The recombination of electrons and holes results in Eu²⁺ emission, which is then digitized. researchgate.net |

| Host Material | Barium Fluorohalide (e.g., Fluorobromide, Fluorochloride) radiologykey.comnih.gov | BaFBr, BaFCl nih.gov | The BaFX matrix has a tetragonal PbFCl structure where Eu substitutes Ba. nih.gov |

| Activator | Divalent Europium (Eu²⁺) quizlet.com | Eu²⁺ | The activator is the luminescent center responsible for light emission during readout. nih.gov |

| Energy Conversion Efficiency | The energy needed to create a trapped electron-hole pair is estimated to be ~100 eV in BaFBr:Eu. nih.gov | BaFBr:Eu²⁺ nih.gov | A single 50 keV X-ray quantum can create 500 to 750 trapped charge pairs. nih.gov |

| Signal Fading | The stored signal deteriorates over time. | BaFBr:Eu²⁺ | Dark-decay can be between 10% and 25% in the first hour after exposure. nih.gov |

Specialty Optical Components for Advanced Photonics

Deep-Ultraviolet (DUV) and Infrared (IR) Transparent Materials

Fluorophosphate glasses, which incorporate barium compounds, are valued for their unique optical properties, including excellent transparency across a wide spectral range. nikon.com Barium fluoride (BaF₂) itself is a critical optical material known for its broad transmission from the deep-ultraviolet (DUV) to the long-wave infrared (IR) spectrum, typically from around 200 nm to 12 µm. wavelength-oe.comhellma-materials.com This wide transmission window makes it suitable for multispectral applications such as windows and lenses in spectroscopy and thermal imaging systems. wavelength-oe.comfairfieldcrystal.com

The combination of fluorides and phosphates in a glass matrix allows for the development of materials with tailored optical characteristics. Fluoride phosphate glasses are considered attractive candidates for high-performance optics in the DUV range, with theoretical UV resonance wavelengths comparable to materials like CaF₂ and SiO₂. researchgate.net However, the practical UV transmission is often limited by impurities. researchgate.net Research into barium-containing phosphates, such as RbBa₂(PO₃)₅, has identified materials with deep-UV absorption edges as low as 163 nm, demonstrating the potential of these compositions for DUV applications. acs.orgresearchgate.net

In the infrared spectrum, the properties of BaF₂ are particularly advantageous. Its transmission extends well into the long-wave IR, making it a key material for thermal imaging and IR laser optics. hellma-materials.comfairfieldcrystal.comumoptics.com The combination of fluoride and phosphate components in glass helps to maintain good IR transparency while improving other properties like glass-forming ability and stability compared to pure fluoride crystals. nikon.com

Table 3: Optical Transparency Properties of Barium Fluoride and Fluorophosphate Materials This table is interactive. Click on the headers to sort the data.

| Material | Transmission Range | Refractive Index (nd) | Key Application Area |

|---|---|---|---|

| Barium Fluoride (BaF₂) Crystal | 0.2 µm - 12.0 µm wavelength-oe.com | 1.474 hellma-materials.com | Broadband optical windows (UV-IR), IR laser optics. hellma-materials.comumoptics.com |

| RbBa₂(PO₃)₅ Crystal | DUV absorption edge at 163 nm acs.org | - | Deep-ultraviolet nonlinear optical applications. acs.orgresearchgate.net |

| Ba(SO₃CH₃)₂ Crystal | DUV absorption edge at 159 nm chinesechemsoc.org | - | Potential DUV nonlinear optical crystal. chinesechemsoc.org |

| Fluorophosphate Glass | Good UV and IR transmittance nikon.comresearchgate.net | Varies with composition (~1.5-1.6) cambridge.orggoogle.com | High-performance optics, laser technology. researchgate.net |

Low Dispersion Glasses for Precision Optics